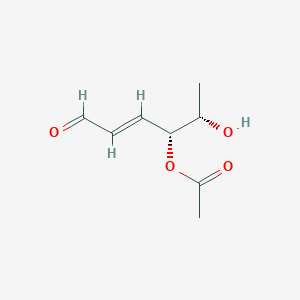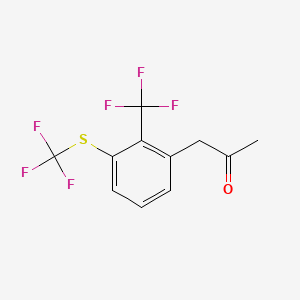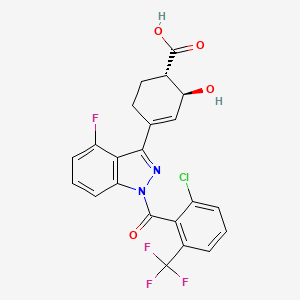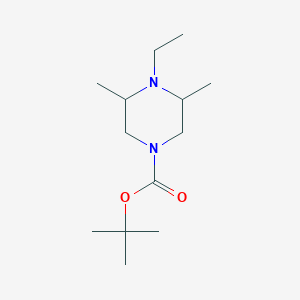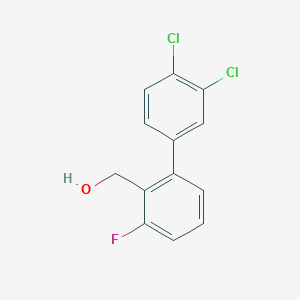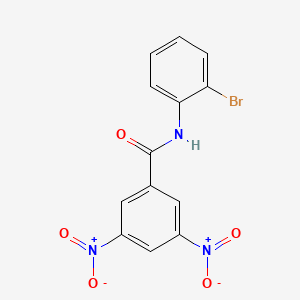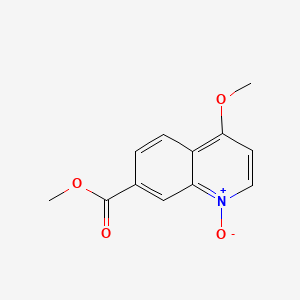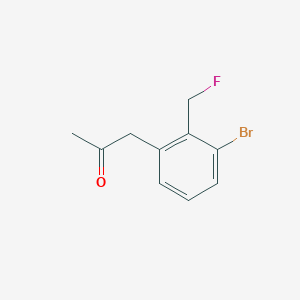
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethyl group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one typically involves the bromination of 2-(fluoromethyl)phenylpropan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Analyse Des Réactions Chimiques
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution .
Applications De Recherche Scientifique
1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and fluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromo-2-(fluoromethyl)phenyl)propan-2-one include:
2-Bromo-1-(3-chlorophenyl)propan-1-one: This compound has a chlorine atom instead of a fluoromethyl group, leading to different reactivity and applications.
1-(2-(Trifluoromethyl)phenyl)propan-1-one: The trifluoromethyl group provides different electronic properties compared to the fluoromethyl group, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C10H10BrFO |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
1-[3-bromo-2-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)5-8-3-2-4-10(11)9(8)6-12/h2-4H,5-6H2,1H3 |
Clé InChI |
NGGQWJTZMSQTGW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)Br)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


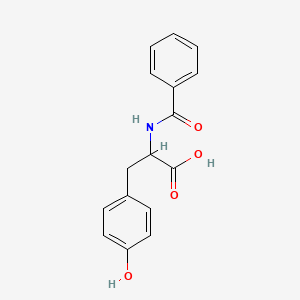

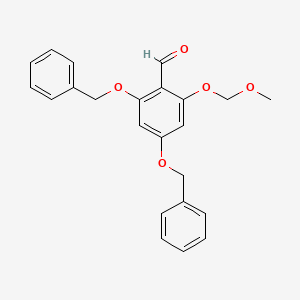

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
